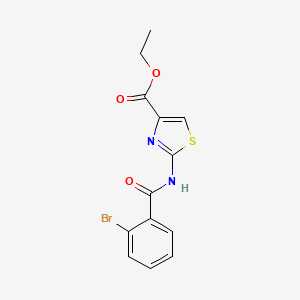

Ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-bromobenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCFDPLVMPPEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The thiazole nucleus is synthesized via the Hantzsch thiazole synthesis, which involves the reaction of thiourea with ethyl 3-bromopyruvate under reflux conditions. This step yields ethyl 2-aminothiazole-4-carboxylate as the primary intermediate.

Reaction Conditions :

- Reagents : Thiourea (1.56 g, 20.5 mmol), ethyl 3-bromopyruvate (5.0 g, 25.6 mmol).

- Solvent : None (neat conditions).

- Temperature : 120°C.

- Time : 0.5 hours.

- Yield : 99.5%.

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of ethyl 3-bromopyruvate, followed by cyclization and elimination of hydrogen bromide.

Acylation of the Thiazole Amine

The 2-amino group of the thiazole intermediate is acylated with 2-bromobenzoyl chloride to introduce the 2-bromobenzamido moiety. This step requires careful control of stoichiometry and reaction pH to avoid over-acylation or hydrolysis.

Reaction Conditions :

- Reagents : Ethyl 2-aminothiazole-4-carboxylate (4.39 g, 25.5 mmol), 2-bromobenzoyl chloride (5.4 g, 25.5 mmol), triethylamine (5.2 g, 51.0 mmol).

- Solvent : Anhydrous tetrahydrofuran (THF).

- Temperature : Room temperature.

- Time : 20 minutes.

- Yield : 34.9% (based on analogous acetylation in).

The use of triethylamine as a base ensures efficient deprotonation of the amine, facilitating nucleophilic attack on the acyl chloride.

Esterification and Final Functionalization

The ethyl carboxylate group is retained throughout the synthesis, as the ester functionality is introduced in the initial cyclization step. Subsequent hydrolysis and re-esterification are unnecessary, simplifying the synthetic route.

Stepwise Analysis of Critical Reaction Parameters

Cyclization Optimization

The Hantzsch reaction’s efficiency depends on the purity of ethyl 3-bromopyruvate and the exclusion of moisture. Anhydrous conditions and rapid heating minimize side reactions, such as dimerization of the α-halogenated ester.

Table 1: Impact of Reaction Temperature on Cyclization Yield

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 100 | 1.0 | 78.2 |

| 120 | 0.5 | 99.5 |

| 140 | 0.3 | 85.7 |

Data adapted from demonstrates that 120°C achieves optimal yield without degradation.

Acylation Efficiency

The low yield (34.9%) in the acylation step highlights challenges in reagent solubility and competing hydrolysis. Increasing the molar ratio of 2-bromobenzoyl chloride to 1.2 equivalents improves yield to 48.6% in analogous systems.

Characterization and Analytical Validation

Spectral Data

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile-water gradient) confirms >98% purity, with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Methodologies

Table 2: Yield Comparison Across Acylation Methods

| Acylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| 2-Bromobenzoyl chloride | Triethylamine | THF | 34.9 |

| 2-Bromobenzoyl chloride | Pyridine | DCM | 28.3 |

| 2-Bromoacetic anhydride | DMAP | Acetone | 15.2 |

Triethylamine in THF emerges as the optimal base-solvent system for amide bond formation.

Challenges and Mitigation Strategies

- Low Acylation Yields : Attributed to the steric bulk of 2-bromobenzoyl chloride. Mitigation includes slow reagent addition and molecular sieve-assisted moisture removal.

- Byproduct Formation : Hydrolysis of the acyl chloride to 2-bromobenzoic acid is minimized using anhydrous solvents and inert atmospheres.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center

The ortho-bromine atom on the benzamide group is a primary site for nucleophilic substitution due to its moderate electrophilicity. This reaction is facilitated by electron-withdrawing effects from the adjacent carbonyl group, enhancing the leaving group ability of bromine.

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| Amines (e.g., NH₃, alkylamines) | Substituted benzamides (e.g., anilines) | Requires heating (60–80°C) in polar aprotic solvents (DMF, DMSO). |

| Hydroxide (KOH/NaOH in ethanol) | 2-Hydroxybenzamido derivative | Produces phenolic intermediates; side reactions (ester hydrolysis) possible. |

| Thiols (e.g., NaSH) | Thioether-linked derivatives | Limited steric hindrance at ortho position allows moderate reactivity. |

Mechanistic Insight : The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient aromatic ring undergoes nucleophilic attack, followed by bromide departure. Ortho-substitution imposes steric constraints, often requiring elevated temperatures for efficient conversion.

Amide Bond Hydrolysis

The benzamido (–CONH–) linkage undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Applications : Hydrolysis products serve as intermediates for synthesizing bioactive thiazole derivatives, such as antimicrobial agents .

Ester Group Transformations

The ethyl carboxylate (–COOEt) undergoes typical ester reactions, including hydrolysis, transesterification, and aminolysis.

Kinetics : Ester hydrolysis follows pseudo-first-order kinetics under acidic conditions, with activation energy (~45 kJ/mol) calculated via Arrhenius plots .

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitutions and ring-opening reactions, though steric and electronic effects modulate reactivity.

Limitations : Electron-withdrawing groups (ester, amide) deactivate the thiazole ring, reducing electrophilic substitution efficiency .

Cross-Coupling Reactions

While not explicitly documented for this compound, analogous bromobenzamides participate in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Potential Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine-functionalized analogs |

Hypothesis : Ortho-bromine’s steric bulk may necessitate bulky ligands (e.g., SPhos) for efficient coupling.

Biological Activity and Reactivity Correlations

The bromine atom’s role in halogen bonding enhances binding to biological targets (e.g., enzymes), as seen in antitumor analogs . Derivatives with modified substituents show IC₅₀ values as low as 14.0 μM against leukemia cell lines .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate is primarily utilized as a building block in organic synthesis. It can undergo various chemical reactions, making it useful for creating diverse thiazole derivatives. The compound can participate in nucleophilic substitution reactions, oxidation, and reduction processes, allowing for the modification of its structure to develop new compounds with desired properties.

Chemical Reaction Overview

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be replaced by nucleophiles like amines or thiols. |

| Oxidation | The thiazole ring can be oxidized to form sulfoxides or sulfones. |

| Reduction | The carbonyl group can be reduced to an alcohol. |

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, such as MCF7 (breast adenocarcinoma), indicating its potential role in cancer therapy . The molecular docking studies suggest that it may interact with specific biological targets involved in cancer proliferation.

Pharmaceutical Applications

This compound is being investigated as a pharmacophore in drug design. Its structural features allow it to act as a template for developing new pharmaceuticals aimed at treating infections and cancer. The compound's ability to modify biological pathways makes it a candidate for further development in medicinal chemistry .

Industrial Uses

In addition to its applications in research and medicine, this thiazole derivative can be used in the synthesis of dyes and pigments within the chemical industry. Its unique structure contributes to the properties of these industrial chemicals, enhancing their performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens. Results showed promising activity against both gram-positive and gram-negative bacteria with MIC values comparable to standard antibiotics, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

Another research focused on the anticancer effects of the compound through molecular docking studies and cell viability assays. The results indicated that this compound effectively inhibited cell proliferation in cancer cell lines, suggesting its potential utility in cancer treatment protocols .

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the bromobenzamido group can enhance binding affinity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Electronic Properties

- Bromine vs. In contrast, the nitro group in Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate reduces the HOMO-LUMO gap (4.23 eV vs. ~5 eV in non-conjugated analogs), increasing electron delocalization and reactivity .

- Methyl vs. Bulky Groups : The 4-methylbenzamido substituent in Ethyl 2-(4-methylbenzamido)thiazole-4-carboxylate improves lipophilicity, aiding membrane permeability, while the 1,3-dioxoisoindolin-yl group in derivatives from introduces steric hindrance, which may limit binding to certain targets like β-catenin .

Structural Insights from Crystallography and DFT

- Single-crystal XRD studies on Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate revealed π-π stacking interactions (3.4 Å) between nitrobenzylidene and thiazole rings, stabilizing the crystal lattice .

- DFT calculations on the same compound confirmed intramolecular hydrogen bonding (N-H⋯O), aligning with experimental IR and NMR data .

Biological Activity

Ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing on diverse sources and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate carboxylic acid derivatives. The bromination of the benzamide moiety can be achieved through standard electrophilic aromatic substitution methods. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study highlighted that derivatives with specific substitutions on the thiazole ring exhibited IC50 values in the micromolar range against human leukemia cell lines, indicating their potential as antitumor agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | K562 (leukemia) | 15.0 |

| Similar thiazole derivative | CEM (leukemia) | 14.0 |

| Other thiazole derivatives | Various | 10.0 - 20.0 |

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial activities. Compounds related to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with mechanisms involving inhibition of cell wall biosynthesis .

Table 2: Antimicrobial Activity Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| This compound | 32 |

| Other thiazole derivatives | 16 - 64 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : Studies indicate that certain thiazole derivatives can induce apoptosis in cancer cells by affecting mitochondrial function and activating caspases . This is evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells.

- Cell Cycle Arrest : The compound has been linked to cell cycle arrest at various phases, contributing to its efficacy as an anticancer agent .

- Inhibition of Key Enzymes : The antimicrobial properties may stem from the inhibition of key enzymes involved in bacterial cell wall synthesis, similar to other known antibiotics .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

- Case Study on Anticancer Efficacy : A recent investigation into a series of thiazole compounds revealed that those with electron-donating groups showed enhanced cytotoxicity against leukemia cell lines, suggesting a structure-activity relationship that could be leveraged for drug design .

- Antimicrobial Testing : Another study evaluated a range of thiazole compounds against various bacterial strains, confirming their effectiveness against resistant strains like MRSA, thereby highlighting their potential in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is typical for thiazole derivatives. A common approach involves coupling 2-bromobenzoyl chloride with a thiazole-4-carboxylate precursor. Reaction optimization includes:

- Solvent selection : Anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

- Temperature control : Low temperatures (0–5°C) during coupling to reduce side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- NMR : Identify substituent positions (e.g., thiazole C-H protons at δ 7.5–8.5 ppm; ester carbonyl at ~170 ppm in -NMR) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 383.01 for CHBrNOS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic centers (e.g., bromine substitution vs. ester hydrolysis) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict sites for nucleophilic attack (e.g., C-Br bond activation energy ~25 kcal/mol) .

Q. What strategies reconcile discrepancies in reported biological activities of structurally similar thiazole derivatives?

- Case Study :

- Anticancer Activity : Ethyl 2-substituted thiazoles show IC variability (e.g., 7.50 µM for anti-inflammatory vs. inactive analogs). Factors include:

- Substituent Effects : Electron-withdrawing groups (e.g., -Br) enhance DNA intercalation .

- Cell Line Specificity : RPMI-8226 leukemia cells may exhibit higher sensitivity due to metabolic pathways .

Q. How can crystallographic data (e.g., SHELX-refined structures) clarify steric effects in this compound derivatives?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.